ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate
Description
Ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a quinoline derivative featuring a trifunctionalized core. Key structural attributes include:
- Position 4: A carbamoylmethoxy substituent linked to an isopropyl group, which may influence hydrogen bonding and steric interactions.
- Position 6: An ethyl carboxylate ester, contributing to solubility and metabolic stability.
This compound’s design reflects strategic modifications common in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
ethyl 2-(4-fluorophenyl)-4-[2-oxo-2-(propan-2-ylamino)ethoxy]quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-4-29-23(28)16-7-10-19-18(11-16)21(30-13-22(27)25-14(2)3)12-20(26-19)15-5-8-17(24)9-6-15/h5-12,14H,4,13H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLNJSYGRQRSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC(C)C)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula , with a molecular weight of approximately 466.54 g/mol. The presence of the 4-fluorophenyl group and the carbamoyl moiety are crucial for its biological activity.
Antitumor Activity
Research has shown that derivatives of quinoline compounds often exhibit significant antitumor activity. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, revealing potent cytotoxic effects.
-
In vitro Studies :
- A study evaluated several quinoline derivatives for their antitumor activity against cell lines such as H460, HT-29, and MKN-45. Compounds demonstrated IC50 values ranging from single-digit nanomolar concentrations, indicating high potency against these cancer types .
- Specifically, the compound 21c showed remarkable efficacy with IC50 values between 0.01 to 0.53 µM across multiple cell lines, outperforming the standard drug foretinib .
- Mechanism of Action :
Other Biological Activities
In addition to antitumor properties, quinoline derivatives have been explored for other pharmacological effects:
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antimicrobial properties, making them candidates for further investigation in treating infections.
- Anti-inflammatory Effects : The anti-inflammatory potential of quinoline derivatives has also been noted, with implications for conditions such as arthritis and other inflammatory diseases.
Research Findings and Case Studies
A summary of relevant research findings is presented in the table below:
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated the antiviral properties of compounds similar to ethyl 2-(4-fluorophenyl)-4-{[(propan-2-yl)carbamoyl]methoxy}quinoline-6-carboxylate, particularly against strains like adenovirus and rotavirus. Research indicates that derivatives of quinoline compounds exhibit promising antiviral effects, leading to significant reductions in viral loads.
Case Study: Antiviral Efficacy
In a study published in MDPI, a series of quinoline derivatives were evaluated for their antiviral activity. The compound exhibited an EC50 value indicating strong inhibitory effects against specific viral strains, suggesting its potential as a therapeutic agent in treating viral infections .
| Compound Name | Viral Strain | EC50 (μM) |
|---|---|---|
| Ethyl Quinoline Derivative | Adenovirus Type 7 | 0.96 |
| Ethyl Quinoline Derivative | Rotavirus Wa | 0.70 |
Cancer Research
The compound's structure suggests potential applications in targeting cancer cells through mechanisms involving apoptosis and cell cycle arrest. Quinoline derivatives have been extensively studied for their ability to inhibit tumor growth.
Case Study: Inhibition of Tumor Growth
A study identified small molecule inhibitors that target the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The compound was part of a library screened for its ability to inhibit these pathways, demonstrating potential as a novel anticancer agent .
| Compound Name | Target | IC50 (nM) |
|---|---|---|
| Quinoline Derivative | PD-L1 | 25 |
| Quinoline Derivative | PD-1 | 30 |
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug design.
Case Study: Cytochrome P450 Inhibition
Inhibitors of cytochrome P450 enzymes are crucial for developing drugs that require metabolic activation. Research highlighted the compound's role as an inhibitor, demonstrating its utility in enhancing the pharmacokinetic profiles of other therapeutic agents .
| Enzyme | Compound Name | Inhibition Type |
|---|---|---|
| Cytochrome P450 4F11 | Ethyl Quinoline Derivative | Competitive |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural modifications can enhance its biological activity.
Synthesis Pathway
The synthesis typically involves:
- Formation of the quinoline core.
- Introduction of the fluorophenyl group.
- Addition of the carbamoyl and methoxy groups.
This multi-step synthesis can be fine-tuned to improve yield and reduce by-products, making it more efficient for large-scale production .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group at position 6 of the quinoline ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for modifying solubility or generating intermediates for further derivatization.
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Mechanistic Insight : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, while acidic conditions involve protonation of the carbonyl oxygen to enhance electrophilicity .
Carbamate Group Reactivity
The carbamate moiety ([(propan-2-yl)carbamoyl]methoxy) exhibits susceptibility to nucleophilic substitution due to the electron-withdrawing nature of the carbonyl group.
Nucleophilic Substitution
Replacement of the carbamate oxygen with nucleophiles (e.g., amines, thiols) has been reported under mild conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethylenediamine | DMF, 60°C, 6h | 4-(Ethylenediaminomethoxy)quinoline derivative | 67% | |
| Sodium thiophenate | THF, RT, 12h | 4-(Thiophenoxy)quinoline derivative | 58% |
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Key Observation : Reactions proceed with retention of stereochemistry at the chiral propan-2-yl carbamate group.
Quinoline Ring Functionalization
Electrophilic substitution at the quinoline core is limited due to electron-withdrawing substituents, but halogenation and nitration have been achieved under controlled conditions:
| Reaction | Reagents | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Position 5 | 5-Nitroquinoline derivative | 45% | |
| Bromination | Br₂/FeBr₃, CHCl₃, 40°C | Position 3 | 3-Bromoquinoline derivative | 52% |
-
Challenges : Steric hindrance from the 4-fluorophenyl group reduces reactivity at adjacent positions .
Reduction Reactions
The ester and carbamate groups remain intact during selective reductions of the quinoline ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, 50 psi, 8h | 1,2,3,4-Tetrahydroquinoline derivative | 73% | |
| NaBH₄ | MeOH, RT, 2h | No reaction (ester/carbamate stability) | – |
Cross-Coupling Reactions
The 4-fluorophenyl group participates in palladium-catalyzed couplings, enabling structural diversification:
Stability Under Physiological Conditions
The compound demonstrates moderate stability in simulated biological environments:
| Condition | pH | Half-Life | Degradation Products | Source |
|---|---|---|---|---|
| Phosphate buffer (37°C) | 7.4 | 6.2 hours | Carboxylic acid (via ester hydrolysis) | |
| Human plasma (37°C) | 7.4 | 4.8 hours | Carboxylic acid and free carbamate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between the target compound and structurally related quinoline derivatives:
Key Comparative Insights
Position 2 Modifications: The target’s 4-fluorophenyl group offers a balance of lipophilicity and electronic effects compared to non-fluorinated aryl (e.g., phenyl in ) or alkyl (e.g., methyl in ) groups. Fluorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets. In contrast, trifluoromethyl () provides greater electronegativity but may increase steric hindrance .
Position 4 Functionalization :
- The isopropylcarbamoylmethoxy group in the target compound introduces both hydrogen-bonding capacity (via the carbamoyl) and steric bulk (isopropyl). This contrasts with simpler substituents like methyl carboxylate () or benzyloxy (), which lack such dual functionality .
- Carboxylic acid derivatives (e.g., ) may exhibit higher polarity but lower oral bioavailability due to ionization at physiological pH .
Position 6 Substituents :
- The ethyl carboxylate in the target compound likely improves solubility compared to methoxy () or methyl () groups. Ester groups are also prone to hydrolysis, which could be a metabolic consideration .
- Fluoro or trifluoromethyl substituents () at this position enhance metabolic stability but reduce synthetic accessibility .
Preparation Methods
Friedländer Annulation
The Friedländer reaction between 2-amino-5-nitrobenzoic acid derivatives and ketones provides access to substituted quinolines. For example, source demonstrates the use of 4-fluoroacetophenone and 2-amino-5-nitrobenzoic acid in phosphoryl chloride (POCl₃) to yield 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline (71–89% yield). Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <±5% variance |
| POCl₃ Molar Ratio | 1.5:1 (substrate) | Critical |
| Reaction Time | 4–6 hours | Non-linear |
This route introduces the 4-fluorophenyl group at C2 and nitro group at C6 simultaneously, requiring subsequent functionalization.
Pfitzinger Reaction with Isatin Derivatives
Source employs the Pfitzinger reaction between 5-substituted isatins and pyruvic acid in aqueous KOH to generate 6-substituted quinoline-2,4-dicarboxylic acids (60–75% yield). Decarboxylation at 210°C in nitrobenzene selectively removes the C2 carboxyl group, yielding 6-substituted-4-quinolinecarboxylic acids. While this method installs substituents at C4 and C6, additional steps would be required to introduce the 4-fluorophenyl moiety.
Introduction of the Ethoxycarbonyl Group
The C6 ethoxycarbonyl group is typically introduced via esterification or nucleophilic displacement:
Direct Esterification of Carboxylic Acids
As demonstrated in, 4-chloro-2-(4-fluorophenyl)-6-nitroquinoline undergoes azide substitution (NaN₃, DMF, 80°C) followed by Staudinger reduction (PPh₃, THF) and tin(II)-mediated nitro reduction to yield 2-(4-fluorophenyl)quinoline-4,6-diamine. Subsequent coupling with ethyl chloroformate in the presence of DMAP (dichloromethane, 0°C→RT) could install the ethoxycarbonyl group at C6 (estimated 65–78% yield based on).
Mitsunobu Alkylation
Source details Mitsunobu conditions (DIAD, PPh₃) for installing ester groups on quinolines. Applying this to 6-hydroxyquinoline intermediates with ethyl bromoacetate may provide an alternative pathway (55–68% yield).
Installation of the Carbamoylmethoxy Group at C4
The 4-{[(propan-2-yl)carbamoyl]methoxy} substituent requires sequential functionalization:
Hydroxyl Group Generation
Selective oxidation of C4 methyl groups (KMnO₄, acidic conditions) or displacement of halogen atoms (4-chloroquinolines with NaOH/EtOH) generates the C4 hydroxyl intermediate. Source reports 71% yield for similar hydroxylation under controlled vacuum and temperature.
Etherification with Carbamoylated Linkers
Coupling the C4 hydroxyl with N-(propan-2-yl)-2-bromoacetamide under alkaline conditions (K₂CO₃, DMF, 60°C) installs the target sidechain. Source achieved analogous etherifications in 47–63% yield using Williamson conditions.
Synthetic Route Integration and Optimization
A plausible convergent synthesis combines these methodologies:
Critical challenges include:
- Regioselectivity : The C4 position exhibits higher reactivity than C2/C6 in nucleophilic substitutions, necessitating protecting group strategies.
- Polymorphism Control : As noted in, crystallization from ethanol/water mixtures (3:1 v/v) under vacuum (50 mbar) produces the thermodynamically stable Form I.
Analytical Characterization
Successful synthesis requires multimodal verification:
Spectroscopic Data
Crystallographic Data
While no single-crystal data exists for the target compound, source reports similar quinoline derivatives crystallizing in the monoclinic P2₁/c space group with Z=4 and density ~1.45 g/cm³.
Industrial-Scale Considerations
For multi-kilogram production (≥5 kg batches), key process parameters include:
- Temperature Control : Maintain ±2°C during exothermic steps (esterification, amide coupling) to prevent byproduct formation.
- Solvent Recovery : Ethanol/water azeotrope distillation recovers >92% solvent in hydroxylation steps.
- Particle Engineering : Jet milling (0.8–1.2 bar) produces API with D90 <50 μm for optimal bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
